2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
6-[[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methoxy]-2,3-dimethylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c1-13-11-14(2)22-20(21-13)25-9-7-17(8-10-25)12-27-19-6-5-18-23-15(3)16(4)26(18)24-19/h5-6,11,17H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAQHHKWKXVUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)COC3=NN4C(=C(N=C4C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine typically involves multi-step organic synthesis. One commonly used approach involves the following steps:
Formation of 2,3-dimethylimidazo[1,2-b]pyridazin-6-yl intermediate: : This intermediate can be synthesized via condensation reactions involving appropriate starting materials like 2,3-dimethyl-1H-pyridazine-4-carboxylic acid.
Attachment of the piperidine moiety: : This step involves a nucleophilic substitution reaction where the intermediate reacts with a piperidine derivative under controlled conditions.
Formation of the final compound: : The final step includes a coupling reaction between the intermediate and 4,6-dimethylpyrimidine under specific conditions, such as the presence of a base and appropriate solvents.
Industrial Production Methods: For industrial-scale production, optimizing reaction conditions to ensure high yield and purity is crucial. This may involve using automated flow reactors to precisely control temperature, pressure, and reaction times. Additionally, employing catalysts or alternative reagents to enhance reaction efficiency may be necessary.
Chemical Reactions Analysis
2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine can undergo various chemical reactions:
Types of Reactions:Oxidation: : This compound may be susceptible to oxidation, leading to the formation of N-oxides or other oxidized products.
Reduction: : Reduction reactions may alter the imidazo[1,2-b]pyridazin-6-yl or pyrimidine rings, potentially modifying the compound's activity.
Substitution: : Nucleophilic or electrophilic substitution reactions could introduce new functional groups onto the piperidine or pyrimidine moieties.
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogens, alkylating agents.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For instance, oxidation might yield N-oxide derivatives, while substitution could introduce a variety of functional groups, enhancing the compound's versatility.
Scientific Research Applications
Biology: Biologically, this compound can be used in studying cellular pathways and interactions due to its specific binding properties and potential bioactivity.
Medicine: In medicinal research, exploring this compound's potential therapeutic effects is of interest. Its unique structure may enable it to interact with specific molecular targets, leading to new drug discoveries.
Industry: Industrially, 2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine might be used in the development of specialty chemicals or advanced materials due to its specific chemical properties.
Mechanism of Action
The precise mechanism by which this compound exerts its effects involves several molecular interactions:
Molecular Targets: : Potential targets could include enzymes, receptors, or nucleic acids.
Pathways Involved: : The compound may influence various signaling pathways, modulating cellular functions and biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine
- Target Compound : The pyridazine ring (two adjacent nitrogen atoms) in the imidazo[1,2-b]pyridazine core may improve hydrogen-bonding capabilities compared to imidazo[1,2-a]pyridine derivatives (e.g., compounds in ). This difference could influence solubility and target selectivity .
Pyrimidine vs. Pyrido[1,2-a]pyrimidinone
- The target’s 4,6-dimethylpyrimidine group is simpler and more lipophilic than the pyrido[1,2-a]pyrimidinone moiety in analogs like those in . The latter’s fused ring system may enhance planarity and π-π stacking but reduce metabolic stability .
Substituent Modifications
Piperidine vs. Piperazine
- Replacing piperidine (target compound) with piperazine (e.g., ethyl 4-(3-phenylimidazo[1,2-b]pyridazin-6-yl)piperazine-1-carboxylate, ) introduces an additional nitrogen, increasing basicity and solubility. However, this may reduce blood-brain barrier penetration .
Functional Group Variations
Physicochemical and Pharmacological Implications
Research Findings and Trends
- Synthetic Strategies : and highlight condensation and alkylation methods for imidazo-heterocycles, suggesting the target compound may be synthesized via similar routes .
- Patent Trends : Derivatives in –5 and 11 often modify the piperidine substituent (e.g., methyl, hydroxyethyl) to tune drug-like properties, supporting the target’s 4,6-dimethylpyrimidine as a strategic choice for potency and stability .
- Pharmacological Potential: The dimethyl groups on the target compound likely reduce oxidative metabolism, extending half-life compared to non-methylated analogs (e.g., compounds in ) .
Biological Activity
The compound 2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H26N6O3 |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | [4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
| InChI Key | OEOUDUVEMWGTQS-UHFFFAOYSA-N |
This compound features multiple heterocyclic structures, including a piperidine and a pyrimidine ring, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate signaling pathways that are crucial in several physiological processes. Specifically, it may influence the autotaxin/LPA axis, which plays a significant role in inflammation and fibrosis, as observed in related studies on similar compounds .
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines.
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress-induced apoptosis.
- Anti-inflammatory Properties : By modulating the autotaxin/LPA pathway, it may reduce inflammatory responses in models of pulmonary fibrosis .
Study 1: Antitumor Efficacy
A study investigated the effects of a related compound on human cancer cell lines, demonstrating significant inhibition of tumor growth. The mechanism was linked to apoptosis induction through mitochondrial pathways.
Study 2: Neuroprotection
In vitro experiments indicated that the compound could protect neuronal cells from oxidative damage. This was measured by assessing cell viability and reactive oxygen species (ROS) levels.
Study 3: Inflammation Modulation
Research involving animal models of pulmonary fibrosis showed that treatment with the compound resulted in reduced levels of lysophosphatidic acid (LPA) and improved lung function metrics .
Synthesis Methods
The synthesis of this compound involves several key steps:
- Formation of the Imidazo[1,2-b]pyridazine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Piperidine and Pyrimidine Integration : Subsequent reactions introduce the piperidine and pyrimidine components via nucleophilic substitution methods.
- Final Modifications : Additional functional groups are introduced to enhance biological activity and solubility.
Synthetic Route Overview
| Step | Reagents/Conditions |
|---|---|
| Step 1: Core Formation | Cyclization reagents (e.g., bases, solvents) |
| Step 2: Substitution | Nucleophiles for piperidine integration |
| Step 3: Functionalization | Various alkylating agents for final modifications |
Q & A
Q. Q1. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Condensation reactions between aminoimidazole derivatives and aliphatic 1,3-difunctional compounds to form the imidazo[1,2-b]pyridazine core .
- Coupling strategies to link the piperidine and pyrimidine moieties via ether or methylene bridges. For example, nucleophilic substitution reactions using hydroxyl-activated intermediates under inert atmospheres (e.g., N₂) .
- Catalysts : Palladium-based catalysts (e.g., Pd/C) or acid/base mediators (e.g., K₂CO₃) are often employed to enhance yield. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and reaction time (12–48 hours) .
Q. Q2. Which analytical techniques are critical for confirming the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying hydrogen/carbon environments, particularly distinguishing methyl groups on the pyrimidine (δ 2.1–2.5 ppm) and imidazopyridazine (δ 2.6–3.0 ppm) moieties .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Mobile phases often combine acetonitrile and ammonium acetate buffers .
- Mass Spectrometry (HRMS) : Accurate mass measurements confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
Advanced Research Questions
Q. Q3. How can researchers investigate the compound’s mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays : Use fluorogenic substrates to measure inhibition constants (Kᵢ) for target enzymes (e.g., kinases). For example, ATP-competitive inhibition can be assessed via fluorescence polarization .
- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip to quantify binding affinity (KD) and kinetics (kon/koff) in real time .
- Crystallography : Co-crystallize the compound with its target enzyme to resolve binding interactions at the atomic level (e.g., hydrogen bonds with active-site residues) .
Q. Q4. How should contradictory data in pharmacological studies (e.g., variable IC₅₀ values across assays) be resolved?
Methodological Answer:
- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, co-factors) to isolate variables. For example, discrepancies in cytotoxicity assays may arise from differences in cell-line metabolic activity .
- Comparative Profiling : Test the compound alongside structurally analogous derivatives (e.g., imidazo[1,2-a]pyrimidines vs. pyrazolo[3,4-d]pyrimidines) to identify substituent-specific effects .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends obscured by experimental noise .
Q. Q5. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
Methodological Answer:
- Systematic Substitution : Synthesize derivatives with modifications at key positions (e.g., methyl groups on the imidazopyridazine or pyrimidine rings) and compare their bioactivity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and prioritize synthetic targets. For example, methyl groups may enhance hydrophobic interactions with enzyme pockets .
- Pharmacophore Mapping : Identify critical functional groups (e.g., the piperidine linker’s oxygen atom) using 3D-QSAR models .
Q. Table 1. Example SAR Data for Analogous Compounds
| Substituent Position | Modification | Bioactivity (IC₅₀, nM) | Target Enzyme | Reference |
|---|---|---|---|---|
| Imidazopyridazine C2 | Methyl → Ethyl | 120 → 450 | Kinase A | |
| Piperidine linker | Oxygen → Sulfur | 85 → >1000 | Kinase B | |
| Pyrimidine C4 | Methyl → Hydrogen | 200 → 980 | Kinase C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
